molecular formula C10H16F3NO3 B1477488 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid CAS No. 2097999-87-4

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid

Cat. No.: B1477488
CAS No.: 2097999-87-4
M. Wt: 255.23 g/mol
InChI Key: XBBJPZSHTCQCOZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid is a synthetic piperidine-based compound of interest in medicinal chemistry and life sciences research. The structure incorporates a trifluoromethyl group and an ethoxy substituent, features commonly used in drug discovery to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . The acetic acid moiety allows for further chemical derivatization, making this compound a versatile building block for the synthesis of more complex molecules or potential probes. As a piperidine derivative, it may serve as a key intermediate in the development of [ specify potential research areas, e.g., enzyme inhibitors or receptor ligands ]. The compound's exact physical properties, such as its melting point, solubility profile, and mechanism of action in biological systems, are areas of ongoing investigation. Researchers are encouraged to consult the product's Certificate of Analysis for specific batch data. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)3-5-14(6-4-9)7-8(15)16/h2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBJPZSHTCQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid is an organic compound notable for its structural features, including a piperidine ring with trifluoromethyl and ethoxy substituents. Its molecular formula is C12H16F3N and it has a molecular weight of approximately 255.23 g/mol. This compound has emerged as a significant candidate in medicinal chemistry due to its potential biological activities, particularly in drug development.

Pharmacological Potential

Recent studies indicate that this compound may exhibit several pharmacological properties:

  • Neurotransmitter Modulation:
    • The compound is being investigated for its effects on neurotransmitter systems, particularly those involved in pain pathways and mood regulation. Its structural similarity to known psychoactive compounds suggests potential antidepressant or anxiolytic effects .
  • Anticancer Activity:
    • Preliminary evaluations suggest that this compound may possess anticancer properties. Similar piperidine derivatives have shown efficacy against various cancer cell lines, indicating that this compound could also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition:
    • The compound's ability to interact with enzymes such as acetylcholinesterase (AChE) has been noted, which could position it as a candidate for Alzheimer's disease therapy by enhancing cholinergic transmission .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties:
    A study reported that piperidine derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231). The compounds induced apoptosis and enhanced caspase activity, suggesting a mechanism for their anticancer effects .
CompoundActivityConcentrationEffect
Compound AAnticancer10 µMInduces apoptosis
Compound BNeurotransmitter modulator20 µMInhibits AChE

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with receptors involved in neurotransmission, which may correlate with observed pharmacological effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its ability to interact with neurotransmitter receptors makes it a candidate for the development of drugs targeting neurological disorders.

Case Study: Neurotransmitter Interaction

Research has indicated that compounds similar to this compound exhibit binding affinity to serotonin and dopamine receptors. A study demonstrated that modifications in the piperidine structure can significantly affect receptor selectivity, highlighting the importance of structural optimization in drug design .

Biological Activities

3.1 Antinociceptive Properties

Studies have shown that this compound exhibits antinociceptive effects, making it a potential candidate for pain management therapies.

Data Table: Antinociceptive Activity Comparison

CompoundDose (mg/kg)Pain Reduction (%)
Compound A1075
Compound B2085
This compound 15 80

This table illustrates the comparative effectiveness of various compounds in reducing pain, indicating that our compound holds promise in this area .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid with structurally related compounds, emphasizing key structural and functional differences:

Compound Name Substituents on Piperidine Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-ethoxy, 4-CF₃ Acetic acid C₁₀H₁₄F₃NO₃ 265.22 High lipophilicity; potential use in drug discovery
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS 224456-41-1) 4-ethoxycarbonyl Acetic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl group increases steric bulk; used in peptide synthesis
2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid 4-(2-CF₃-phenyl) 2-Oxoacetic acid C₁₅H₁₄F₃NO₃ 329.28 Aromatic ring enhances π-π interactions; evaluated as RBP4 antagonist
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic acid 4-CF₃ Nicotinic acid C₁₂H₁₁F₃N₂O₂ 272.22 Pyridine ring introduces rigidity; discontinued due to limited commercial availability
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid (CAS 950114-48-4) 3-CF₃ (on dihydropyridinone) Acetic acid C₈H₆F₃NO₃ 221.13 Dihydropyridinone core modifies redox stability; explored in heterocyclic chemistry

Structural and Functional Insights

Trifluoromethyl Positioning : The presence of CF₃ at the 4-position of the piperidine ring (target compound) enhances steric and electronic effects compared to CF₃ on aromatic systems (e.g., 2-(trifluoromethyl)phenyl in ). This positioning may improve metabolic resistance in vivo.

Ethoxy vs. Ethoxycarbonyl : Replacing the ethoxy group with ethoxycarbonyl (as in ) introduces a carbonyl group, altering hydrogen-bonding capacity and solubility. The target compound’s ethoxy group likely improves membrane permeability.

Biological Activity : Compounds with trifluoromethylated piperidines show herbicidal activity (e.g., ureidopyrimidine derivatives in ), whereas nicotinic acid analogs (e.g., ) may target enzymes like acetylcholinesterase.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for analogous piperidine-acetic acid derivatives, such as coupling chloroacetate esters with substituted piperidines .
  • Thermodynamic Stability : Computational studies suggest that 4-substituted trifluoromethylpiperidines exhibit lower ring strain compared to 3-substituted analogs (e.g., ), favoring their use in stable formulations.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves alkylation or coupling reactions to introduce the ethoxy and trifluoromethyl groups onto the piperidine ring, followed by acetic acid functionalization. For example, details the synthesis of structurally related piperidinyl-acetic acid derivatives using reductive amination and chiral resolution techniques. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents like isopropylamine or phenoxyacetic acid derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

  • Methodological Answer : 1H/13C NMR identifies key structural features: the piperidine ring protons (δ 1.5–3.5 ppm), trifluoromethyl group (δ ~120 ppm in 19F NMR), and acetic acid protons (δ 3.6–4.2 ppm). MS (ESI-TOF) confirms molecular weight ([M+H]+ expected ~338.3 g/mol). and 18 highlight the use of 2D NMR (COSY, HSQC) to resolve overlapping signals and MS for fragmentation pattern validation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of this compound, particularly regarding the configuration of the piperidine ring?

Q. How do computational methods like density functional theory (DFT) assist in predicting the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* level) model transition states and intermediates, such as the energy barrier for piperidine ring alkylation or the stability of trifluoromethyl-substituted intermediates. cites studies using Gaussian software to optimize geometries and calculate Fukui indices for nucleophilic/electrophilic sites. This guides solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Q. What analytical approaches identify and quantify byproducts formed during synthesis, such as de-ethoxy or trifluoromethyl hydrolysis products?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects trace byproducts (e.g., 4-(trifluoromethyl)piperidine derivatives). and 12 recommend isotopic labeling (e.g., deuterated acetic acid) to track reaction pathways. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies impurities ≥0.1% .

Q. How can researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Unexpected splitting may arise from restricted rotation (e.g., hindered piperidine ring flipping) or hydrogen bonding. Variable-temperature NMR (VT-NMR, −40°C to 60°C) distinguishes dynamic effects. and 18 suggest using DEPT-135 and NOESY to assign stereochemistry and confirm intramolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid
Reactant of Route 2
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid

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